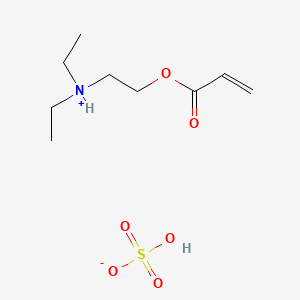
(2-(Acryloyloxy)ethyl)diethylammonium hydrogen sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Acryloyloxy)ethyl)diethylammonium hydrogen sulphate is a chemical compound with the molecular formula C9H19NO6S and a molecular weight of 269.316 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Acryloyloxy)ethyl)diethylammonium hydrogen sulphate typically involves the reaction of diethylaminoethyl acrylate with sulfuric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields .
Chemical Reactions Analysis
Types of Reactions
(2-(Acryloyloxy)ethyl)diethylammonium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acryloyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
(2-(Acryloyloxy)ethyl)diethylammonium hydrogen sulphate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form hydrogels.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-(Acryloyloxy)ethyl)diethylammonium hydrogen sulphate involves its interaction with molecular targets through its acryloyloxy group. This group can undergo polymerization reactions, leading to the formation of cross-linked networks. These networks can encapsulate other molecules, making the compound useful in drug delivery and other applications .
Comparison with Similar Compounds
Similar Compounds
(2-(Acryloyloxy)ethyl)trimethylammonium chloride: Similar in structure but contains a chloride ion instead of a hydrogen sulphate ion.
(2-(Acryloyloxy)ethyl)trimethylammonium bromide: Contains a bromide ion instead of a hydrogen sulphate ion.
Uniqueness
(2-(Acryloyloxy)ethyl)diethylammonium hydrogen sulphate is unique due to its specific hydrogen sulphate ion, which imparts different solubility and reactivity properties compared to its chloride and bromide counterparts .
Properties
CAS No. |
94109-16-7 |
|---|---|
Molecular Formula |
C9H19NO6S |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
diethyl(2-prop-2-enoyloxyethyl)azanium;hydrogen sulfate |
InChI |
InChI=1S/C9H17NO2.H2O4S/c1-4-9(11)12-8-7-10(5-2)6-3;1-5(2,3)4/h4H,1,5-8H2,2-3H3;(H2,1,2,3,4) |
InChI Key |
GFGBNJCRJFJRLK-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C=C.OS(=O)(=O)[O-] |
Related CAS |
94109-16-7 63623-23-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


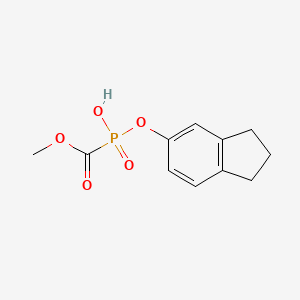
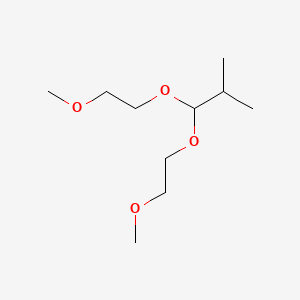
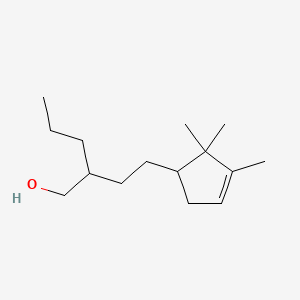
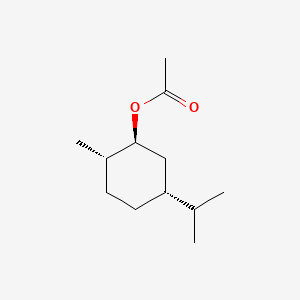

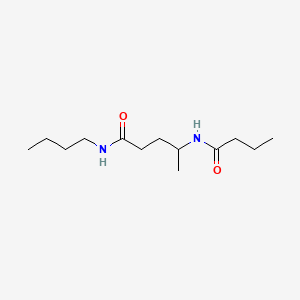



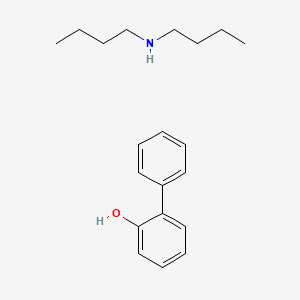
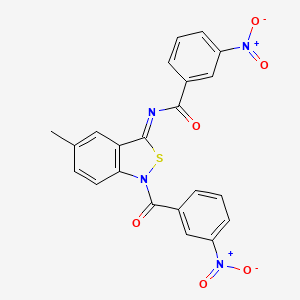
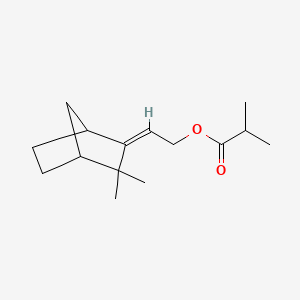

![4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol](/img/structure/B12673470.png)
